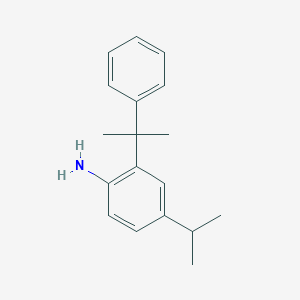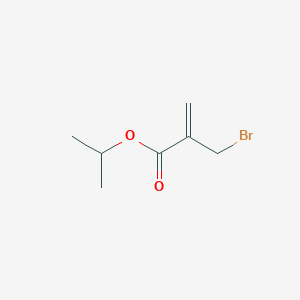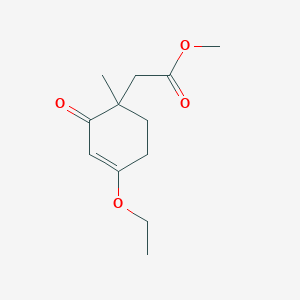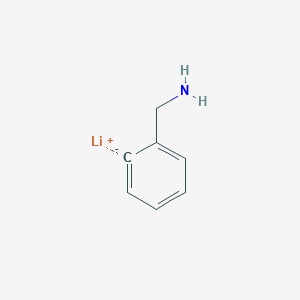
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of phenyl and propan-2-yl groups attached to an aniline core, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of aniline with 2-phenylpropan-2-yl chloride and propan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated aniline derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
科学的研究の応用
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
作用機序
The mechanism of action of 2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
2-Phenylpropan-2-ylamine: Lacks the additional propan-2-yl group, leading to different chemical properties.
4-(Propan-2-yl)aniline: Missing the 2-phenylpropan-2-yl group, resulting in distinct reactivity and applications.
Uniqueness
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline is unique due to the presence of both phenylpropan-2-yl and propan-2-yl groups, which confer specific steric and electronic properties. These features make it a versatile compound in synthetic chemistry and various applications.
特性
CAS番号 |
192447-00-0 |
|---|---|
分子式 |
C18H23N |
分子量 |
253.4 g/mol |
IUPAC名 |
2-(2-phenylpropan-2-yl)-4-propan-2-ylaniline |
InChI |
InChI=1S/C18H23N/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-13H,19H2,1-4H3 |
InChIキー |
DNTSAPCJVYTMKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)N)C(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)

![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)



![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
